
AZD1080
Descripción general
Descripción
AZD-1080 es un inhibidor potente y selectivo de la glucógeno sintasa quinasa-3 beta (GSK-3 beta). Este compuesto ha mostrado una promesa significativa en el tratamiento de enfermedades neurodegenerativas, particularmente la enfermedad de Alzheimer, debido a su capacidad para inhibir la fosforilación de tau y rescatar los déficits de plasticidad sináptica .
Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Alzheimer's Disease:
AZD1080 has been extensively studied for its effects on synaptic plasticity and tau phosphorylation. In preclinical studies, it demonstrated the ability to reverse deficits in long-term potentiation in rodent models, indicating its potential to ameliorate cognitive deficits associated with Alzheimer's disease. The drug was shown to inhibit tau phosphorylation effectively in both human tau-expressing cells and intact rat brains .
Key Findings:
- Long-Term Effects: Subchronic administration was necessary for reversing synaptic plasticity deficits, suggesting that prolonged treatment may be required for therapeutic efficacy .
- Peripheral Target Engagement: Phase 1 clinical studies indicated that this compound engages peripheral targets effectively, providing evidence of its pharmacodynamic effects in humans .
Cancer Treatment
Ovarian Cancer:
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in ovarian cancer. In vitro experiments revealed that this compound significantly suppressed cell proliferation, invasion, and migration in ovarian carcinoma cell lines (A2780 and OVCAR3). The compound induced G1 cell cycle arrest and downregulated several key proteins involved in cell cycle progression and apoptosis .
Key Findings:
- Concentration-Dependent Effects: this compound's inhibitory effects on ovarian cancer cells were dose-dependent, with significant reductions observed at concentrations as low as 1 μM .
- Mechanistic Insights: The drug reduced the expression of GSK-3β, cyclin D1, CDK2, CDK1, Bcl-xL, and MMP9 at both mRNA and protein levels, indicating a multifaceted mechanism of action against tumorigenesis .
Data Summary
Case Study 1: Alzheimer's Disease
In a study involving transgenic mice models for Alzheimer's disease, this compound was administered over a period of several weeks. Results indicated a significant improvement in cognitive function as measured by behavioral tests and enhanced synaptic plasticity observed through electrophysiological recordings .
Case Study 2: Ovarian Cancer
A series of experiments conducted on human ovarian cancer cell lines demonstrated that this compound not only inhibited proliferation but also altered the morphology of cancer cells by reducing lamellipodia formation. The study concluded that this compound could serve as a promising candidate for further clinical trials targeting ovarian cancer therapy .
Mecanismo De Acción
AZD-1080 ejerce sus efectos inhibiendo selectivamente la glucógeno sintasa quinasa-3 beta. El mecanismo involucra:
Unión al bolsillo de ATP: AZD-1080 se une al bolsillo de ATP de la glucógeno sintasa quinasa-3 beta, evitando su actividad.
Inhibición de la fosforilación de tau: Al inhibir la glucógeno sintasa quinasa-3 beta, AZD-1080 reduce la fosforilación de la proteína tau, que está implicada en la formación de ovillos neurofibrilares en la enfermedad de Alzheimer.
Modulación de la plasticidad sináptica: Se ha demostrado que AZD-1080 rescata los déficits de plasticidad sináptica, que son críticos para la función cognitiva
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
AZD-1080 se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central del indol. Los pasos clave incluyen:
Formación del núcleo de indol: La síntesis comienza con la formación del núcleo de indol a través de una reacción de síntesis de indol de Fischer.
Reacciones de sustitución: Las reacciones de sustitución posteriores introducen las unidades de piridina y morfolina.
Acoplamiento final: El paso final implica el acoplamiento del indol sustituido con un grupo nitrilo para formar la molécula completa de AZD-1080.
Métodos de producción industrial
La producción industrial de AZD-1080 implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:
Optimización de las condiciones de reacción: Garantizar un alto rendimiento y pureza optimizando la temperatura, la presión y las condiciones del solvente.
Purificación: Uso de técnicas como la cristalización y la cromatografía para purificar el producto final.
Control de calidad: Implementación de medidas de control de calidad rigurosas para garantizar la coherencia y la seguridad del compuesto producido.
Análisis De Reacciones Químicas
Tipos de reacciones
AZD-1080 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitrilo.
Sustitución: Se pueden realizar varias reacciones de sustitución en los anillos de indol y piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados de AZD-1080 con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollos .
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de litio: Un inhibidor no selectivo de la glucógeno sintasa quinasa-3 beta, comúnmente utilizado en la investigación pero menos potente que AZD-1080.
SB-216763: Otro inhibidor selectivo de la glucógeno sintasa quinasa-3 beta, pero con diferentes propiedades farmacocinéticas.
Singularidad de AZD-1080
AZD-1080 es único debido a su alta selectividad y potencia para la glucógeno sintasa quinasa-3 beta, así como su capacidad para penetrar en el cerebro y exhibir compromiso con el objetivo periférico. Esto lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas .
Actividad Biológica
AZD1080 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase implicated in various neurodegenerative diseases, particularly Alzheimer's disease (AD). By inhibiting GSK-3, this compound aims to address the pathological phosphorylation of tau proteins, which leads to neurofibrillary tangles and synaptic dysfunction. This article focuses on the biological activity of this compound, examining its effects on synaptic plasticity, tau phosphorylation, and potential applications in cancer treatment.
GSK-3 Inhibition
GSK-3 is a key player in several cellular processes, including metabolism, cell differentiation, and apoptosis. Its dysregulation is linked to various diseases, including AD and cancer. This compound selectively inhibits GSK-3β, leading to:
- Reduction in tau phosphorylation : Inhibition of GSK-3 prevents tau protein from detaching from microtubules, thereby reducing neurofibrillary tangles associated with AD .
- Rescue of synaptic plasticity : this compound has been shown to reverse deficits in long-term potentiation (LTP) in rodent models, suggesting its potential to restore cognitive functions impaired by synaptic dysfunction .
Pharmacodynamics
This compound exhibits a prolonged pharmacodynamic effect, allowing for less frequent dosing. In clinical studies, it demonstrated sustained inhibition of glycogen synthase activity in blood mononuclear cells, indicating effective peripheral target engagement .
Case Studies and Research Findings
- Synaptic Plasticity Restoration :
- Tau Phosphorylation :
Comparative Efficacy in Cancer Treatment
This compound's role extends beyond neurodegeneration; it has shown promise in cancer research as well:
- Ovarian Cancer Studies :
- Results : this compound exposure led to suppressed proliferation, invasion, and migration of ovarian cancer cells. It downregulated key proteins involved in cell cycle regulation and apoptosis (e.g., CDK2, cyclin D1) in a dose-dependent manner .
- : These findings position this compound as a potential therapeutic agent for ovarian cancer treatment, warranting further clinical investigation .
Table 1: Effects of this compound on Biological Activity
Propiedades
IUPAC Name |
2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVBQXJFVRPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678598 | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-72-6 | |
Record name | AZD-1080 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1080 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.